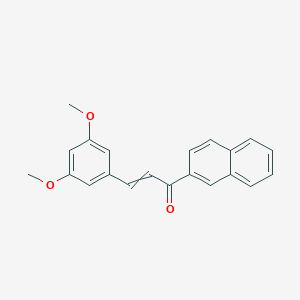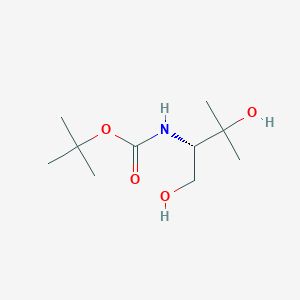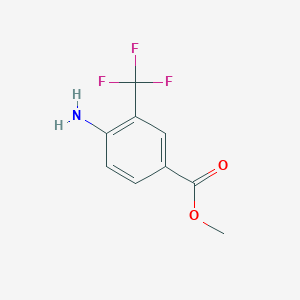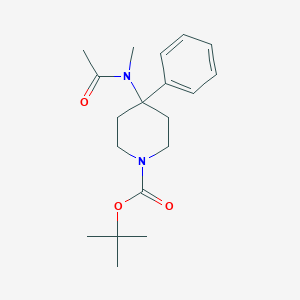
4-(Acetil(metil)amino)-4-fenilpiperidina-1-carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl carbamate, followed by the introduction of the acetyl(methyl)amino group through acetylation. The phenyl group is usually introduced via a substitution reaction on the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-aminopiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino and phenyl groups.
Tert-butyl 4-phenylpiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino group.
Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate: Similar structure but lacks the phenyl group
Uniqueness
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl(methyl)amino group enhances its potential for enzyme inhibition, while the phenyl group contributes to its binding affinity for certain receptors .
Propiedades
Número CAS |
182621-53-0 |
|---|---|
Fórmula molecular |
C19H28N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3 |
Clave InChI |
ZOXCYBDUKVNRJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
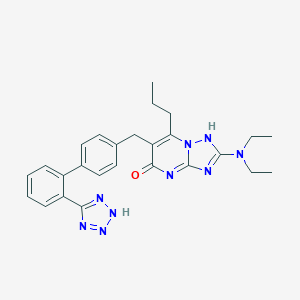


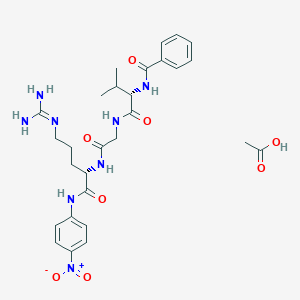

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
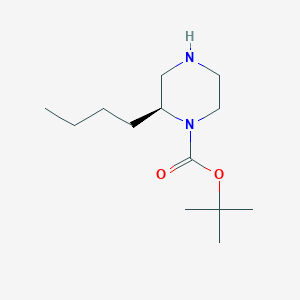
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
